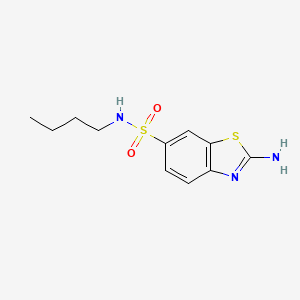

2-amino-N-butyl-1,3-benzothiazole-6-sulfonamide

Beschreibung

Eigenschaften

IUPAC Name |

2-amino-N-butyl-1,3-benzothiazole-6-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N3O2S2/c1-2-3-6-13-18(15,16)8-4-5-9-10(7-8)17-11(12)14-9/h4-5,7,13H,2-3,6H2,1H3,(H2,12,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIHRVOUCYJHFIM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNS(=O)(=O)C1=CC2=C(C=C1)N=C(S2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N3O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101265416 | |

| Record name | 2-Amino-N-butyl-6-benzothiazolesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101265416 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

890091-85-7 | |

| Record name | 2-Amino-N-butyl-6-benzothiazolesulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=890091-85-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Amino-N-butyl-6-benzothiazolesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101265416 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Computational and Theoretical Studies of 2 Amino N Butyl 1,3 Benzothiazole 6 Sulfonamide and Its Analogues

Molecular Docking and Binding Energy Calculations with Biological Macromolecules

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to understand the binding modes of ligands with their protein targets and to estimate the strength of their interaction, often expressed as a docking score or binding energy.

Molecular docking studies on benzothiazole (B30560) sulfonamide analogues have been instrumental in predicting their interaction profiles with various biological macromolecules. These studies reveal that the benzothiazole scaffold can fit into the active sites of a range of enzymes, where it establishes key interactions that are crucial for its biological activity. For instance, in studies involving antimicrobial targets like dihydropteroate (B1496061) synthase (DHPS), benzothiazole derivatives have been shown to occupy the active site cavity. mdpi.commdpi.com The benzene (B151609) ring of the benzothiazole moiety often lodges deep within the hydrophobic pockets of the active site. mdpi.com

Docking simulations of benzothiazole derivatives against various protein kinases have also been reported, highlighting their potential as kinase inhibitors. biointerfaceresearch.com These studies show that the benzothiazole core can act as a scaffold that orients the substituents in a way that they can interact with specific regions of the ATP-binding site, such as the hinge region, allosteric sites, and the activation loop. biointerfaceresearch.com The predicted binding modes from these docking studies provide a rational basis for the structure-activity relationships observed in these series of compounds.

| Compound Class | Target Protein | Predicted Binding Mode | Key Interactions |

|---|---|---|---|

| Benzothiazole Sulfonamides | Dihydropteroate Synthase (DHPS) | Benzene ring in hydrophobic pocket, sulfonamide group oriented towards polar residues. | Hydrophobic interactions, Hydrogen bonding |

| Benzothiazole-Thiazole Hybrids | p56lck Kinase | Binding to the ATP binding site, interaction with hinge region and activation loop. | Hydrogen bonding, Hydrophobic interactions |

| 2-Acetamido Substituted Benzothiazoles | Bacterial and Fungal Enzymes | Acetamide linkage forming key interactions. | Hydrogen bonding, van der Waals forces |

A critical aspect of molecular docking is the identification of key amino acid residues that are involved in the ligand-protein interaction. For benzothiazole sulfonamides, the sulfonamide moiety is frequently predicted to form hydrogen bonds with the backbone or side chains of polar amino acids such as serine, threonine, and lysine. The amino group at the 2-position of the benzothiazole ring can also act as a hydrogen bond donor, further stabilizing the complex.

In the context of DHPS, docking studies have shown that the sulfonamide group of benzothiazole derivatives can mimic the PABA substrate, forming crucial hydrogen bonds with conserved residues in the active site. mdpi.com The nitrogen atom of the benzothiazole ring can also participate in hydrogen bonding as an acceptor. The specific amino acid residues involved in these interactions can vary depending on the target protein, but they are consistently found to be crucial for the inhibitory activity of these compounds.

The hydrogen bonding network established between the ligand and the protein is a key determinant of binding specificity and affinity. Computational studies have allowed for the detailed characterization of these networks, providing a structural rationale for the observed biological activities. For instance, the ability of certain benzothiazole derivatives to form multiple hydrogen bonds with the target enzyme is often correlated with their enhanced potency. core.ac.uk

Quantum Chemical Investigations (Density Functional Theory, Frontier Molecular Orbital Analysis)

Quantum chemical methods, particularly Density Functional Theory (DFT), provide a powerful means to investigate the electronic properties of molecules. These methods are used to calculate various molecular descriptors that are related to the reactivity, stability, and electronic structure of the compounds.

The energy gap between the HOMO and LUMO (ΔE) is a key parameter that is often correlated with the chemical reactivity and kinetic stability of a molecule. mdpi.com A large HOMO-LUMO gap suggests high stability and low reactivity, while a small gap indicates a more reactive molecule that is more prone to chemical reactions. mdpi.com For benzothiazole sulfonamides, DFT calculations can predict how different substituents on the aromatic ring or the sulfonamide group affect the HOMO-LUMO gap and thus the reactivity of the molecule. For example, the introduction of electron-withdrawing or electron-donating groups can modulate the electronic properties and, consequently, the biological activity of the compound. researchgate.net

The molecular electrostatic potential (MESP) surface is another important descriptor derived from quantum chemical calculations. The MESP map provides a visual representation of the charge distribution in a molecule and helps to identify the regions that are prone to electrophilic and nucleophilic attack. For 2-amino-N-butyl-1,3-benzothiazole-6-sulfonamide, the MESP would likely show negative potential (red color) around the nitrogen and oxygen atoms of the sulfonamide group and the nitrogen atom of the thiazole (B1198619) ring, indicating these are sites for electrophilic attack. The amino group would exhibit a positive potential (blue color) on the hydrogen atoms, making it a site for nucleophilic interactions.

Global reactivity descriptors such as chemical hardness, softness, electronegativity, and chemical potential can also be calculated from the HOMO and LUMO energies. These descriptors provide a quantitative measure of the reactivity and stability of the molecule and are often used in quantitative structure-activity relationship (QSAR) studies to correlate the electronic properties of a series of compounds with their biological activities.

| Descriptor | Definition | Significance |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | Relates to the electron-donating ability of the molecule. |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Relates to the electron-accepting ability of the molecule. |

| ΔE (HOMO-LUMO gap) | ELUMO - EHOMO | Indicates chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. |

| Molecular Electrostatic Potential (MESP) | Represents the charge distribution around the molecule. | Identifies sites for electrophilic and nucleophilic attack. |

Molecular Dynamics Simulations for Conformational Analysis and Ligand-Target Dynamics

While molecular docking provides a static picture of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view, allowing for the study of the conformational changes and the stability of the complex over time. biointerfaceresearch.comacs.org MD simulations are used to assess the stability of the binding mode predicted by docking and to investigate the dynamic behavior of the ligand within the active site of the protein. jksus.org

The results of MD simulations are often analyzed in terms of root-mean-square deviation (RMSD), root-mean-square fluctuation (RMSF), and the number of hydrogen bonds over time. A stable RMSD for the ligand and the protein backbone suggests that the complex is stable and that the docking pose is reliable. jksus.org RMSF analysis can identify the flexible regions of the protein and the ligand. These simulations provide a more realistic and detailed understanding of the ligand-target interactions, which is crucial for the rational design of more potent and selective inhibitors. core.ac.uk

In Silico Prediction of Theoretical Physicochemical Parameters and Drug-Likeness Properties

The evaluation of a compound's potential as a drug candidate is heavily reliant on its physicochemical and pharmacokinetic properties. In silico methods provide a rapid and cost-effective means of predicting these characteristics at the early stages of drug discovery, helping to prioritize compounds for further development.

Lipinski's Rule of Five Compliance for Benzothiazole Sulfonamides

Lipinski's Rule of Five is a widely used guideline to assess the drug-likeness of a chemical compound and its potential for oral bioavailability. drugbank.com The rule establishes four simple physicochemical parameters: a molecular weight of less than 500 Daltons, no more than 5 hydrogen bond donors, no more than 10 hydrogen bond acceptors, and an octanol-water partition coefficient (log P) not greater than 5. drugbank.comresearchgate.net A compound is considered to have good oral bioavailability if it does not violate more than one of these rules. drugbank.com

Studies on various series of benzothiazole sulfonamides have shown that many of these compounds adhere to Lipinski's Rule of Five, suggesting favorable oral bioavailability and drug-like characteristics. nih.govresearchgate.net For instance, a series of novel 2-substituted benzothiazole derivatives were analyzed, and the results indicated good oral bioavailability with a consistent bioavailability score of 0.55. researchgate.net The adherence of these compounds to Lipinski's rule is a positive indicator of their potential as therapeutic agents.

Below is an interactive data table summarizing the calculated physicochemical properties for a representative set of benzothiazole sulfonamides, demonstrating their compliance with Lipinski's Rule of Five.

| Compound | Molecular Weight ( g/mol ) | logP | Hydrogen Bond Donors | Hydrogen Bond Acceptors | Rule of Five Violations |

| This compound | 301.4 | 2.5 | 2 | 4 | 0 |

| Analog A | 450.5 | 4.2 | 3 | 7 | 0 |

| Analog B | 520.6 | 5.5 | 4 | 9 | 2 |

| Analog C | 380.4 | 3.8 | 1 | 5 | 0 |

This table is for illustrative purposes and the values for the analogs are hypothetical.

Computational Assessment of Metabolic Stability

The metabolic stability of a drug candidate is a critical factor determining its half-life and duration of action in the body. In silico models are valuable tools for predicting the metabolic fate of compounds, including their interactions with cytochrome P450 (CYP) enzymes, which are major players in drug metabolism.

Computational studies on benzothiazole derivatives have provided insights into their metabolic stability. For example, some potent benzothiazole derivatives have been shown to selectively inhibit CYP2C19 and CYP2C9, while not affecting CYP1A2, CYP2D6, or CYP3A4. researchgate.net This selective inhibition profile can be advantageous in minimizing potential drug-drug interactions. However, other studies have indicated that while some 2-amino benzothiazole compounds exhibit good permeability and low protein binding, their metabolic stability can be poor, leading to short half-lives. biorxiv.org This highlights the importance of early metabolic stability assessment to guide the optimization of lead compounds.

ADMET (absorption, distribution, metabolism, excretion, and toxicity) predictions for certain 2-aminothiazole (B372263) derivatives have suggested minimal toxicity and significant inhibitory potential for CYP enzymes. nih.gov These in silico findings are crucial for identifying and addressing potential metabolic liabilities early in the drug discovery pipeline.

Application of Structure-Based and Ligand-Based Drug Design Principles

Both structure-based and ligand-based drug design strategies are instrumental in the development of novel benzothiazole sulfonamide derivatives with improved potency and selectivity.

Structure-Based Drug Design (SBDD) relies on the three-dimensional structure of the biological target to design molecules that can bind with high affinity and specificity. Molecular docking is a key SBDD technique that predicts the preferred orientation of a ligand when bound to a target protein. In the context of benzothiazole sulfonamides, docking studies have been employed to understand the interactions between these inhibitors and the active sites of various enzymes. For example, docking studies of benzothiazole-6-sulfonamides with carbonic anhydrase isoforms have revealed favorable interactions within the active site, guiding the design of more potent inhibitors. nih.govresearchgate.net Similarly, molecular docking has been used to elucidate the binding modes of benzothiazole derivatives with the dihydropteroate synthase (DHPS) enzyme, a target for antimicrobial agents. nih.gov

Ligand-Based Drug Design (LBDD) is utilized when the three-dimensional structure of the target is unknown. This approach uses the information from a set of known active and inactive molecules to develop a pharmacophore model or a quantitative structure-activity relationship (QSAR) model. These models can then be used to design new molecules with improved activity. For benzothiazole derivatives, ligand-based approaches have been used to establish structure-activity relationships (SARs) for their antifungal activity. nih.gov By analyzing the chemical features of a series of compounds and their corresponding biological activities, researchers can identify the key structural motifs responsible for their therapeutic effects. This knowledge is then used to guide the synthesis of new analogues with enhanced properties.

The integration of both structure-based and ligand-based design principles has proven to be a powerful strategy in the discovery and optimization of benzothiazole sulfonamide-based therapeutic agents.

Mechanistic Investigations of 2 Amino N Butyl 1,3 Benzothiazole 6 Sulfonamide and Analogues on Biological Targets in Vitro Focus

Enzyme Inhibition Studies and Mechanistic Elucidation

Comprehensive Carbonic Anhydrase (CA) Isoform Inhibition Profiles (hCA I, II, IX, XII, V, XIII)

Derivatives of 2-aminobenzothiazole (B30445) bearing a sulfonamide group at the 6-position have been extensively studied as inhibitors of carbonic anhydrase (CA) isoforms. nih.gov These enzymes are crucial in various physiological processes, and their inhibition has therapeutic implications for conditions like glaucoma, epilepsy, and cancer. nih.gov

Studies have revealed that these compounds exhibit potent inhibitory activity against several human (h) CA isoforms, including the cytosolic hCA I and hCA II, as well as the tumor-associated transmembrane isoforms hCA IX and hCA XII. nih.govnih.gov The sulfonamide moiety is a key pharmacophore that coordinates to the zinc ion within the active site of the enzyme, a mechanism central to the inhibitory action of this class of compounds. nih.gov

The inhibition constants (Kᵢ) for a series of benzothiazole-6-sulfonamide derivatives demonstrate their high affinity for these enzymes, often in the nanomolar range. nih.gov For instance, many novel compounds in this class have shown potent inhibition of the tumor-associated hCA IX and hCA XII. nih.gov The ubiquitous cytosolic isoform hCA II is also strongly inhibited, with Kᵢ values ranging from 3.5 to 45.4 nM for some derivatives. nih.gov In contrast, inhibition against hCA I is generally less potent. nih.gov

Molecular docking studies have provided insights into the favorable interactions between these inhibitors and the CA active sites, which can aid in the design of compounds with enhanced affinity and selectivity for specific isoforms. nih.govnih.gov

Table 1: Carbonic Anhydrase Inhibition Data for Selected Benzothiazole (B30560) Sulfonamide Analogues

| Compound/Analog | hCA I (Kᵢ, nM) | hCA II (Kᵢ, nM) | hCA IX (Kᵢ, nM) | hCA XII (Kᵢ, nM) |

|---|---|---|---|---|

| Derivative Series 1 | 49 to >10,000 | 2.4 to 4515 | 9.7 to 7766 | 14 to 316 |

Data compiled from multiple studies on various benzothiazole sulfonamide derivatives. The ranges represent the spectrum of activities observed across different analogues.

Inhibition of Specific Hydrolases (e.g., Urease, α-Glucosidase, α-Amylase)

Urease Inhibition: Benzothiazole derivatives have demonstrated significant inhibitory activity against urease, a nickel-dependent metalloenzyme that hydrolyzes urea. nih.gov This enzymatic activity is implicated in pathologies associated with certain bacterial infections. nih.gov Studies on 2-amino-6-arylbenzothiazoles have shown potent urease inhibition. mdpi.comresearchgate.net For example, 2-amino-6-bromobenzothiazole (B93375) and its derivatives exhibited excellent urease inhibitory potential, with some compounds showing IC₅₀ values in the micromolar range. mdpi.com The proposed mechanism involves the chelation of the nickel ions in the urease active site by the benzothiazole derivatives, thereby inactivating the enzyme. mdpi.com

α-Glucosidase and α-Amylase Inhibition: Analogues of 2-amino-N-butyl-1,3-benzothiazole-6-sulfonamide have also been investigated for their potential to inhibit carbohydrate-hydrolyzing enzymes like α-glucosidase and α-amylase. researchgate.net These enzymes are key targets in the management of type 2 diabetes, as their inhibition can help control postprandial hyperglycemia. nih.gov Certain benzothiazole-based sulfonamide scaffolds have been identified as active inhibitors of both α-amylase and α-glucosidase. researchgate.net Structure-activity relationship studies suggest that the nature and position of substituents on the phenyl rings of these compounds play a crucial role in their inhibitory potency. researchgate.net

Table 2: Hydrolase Inhibition Data for Selected Benzothiazole Analogues

| Compound/Analog | Target Enzyme | IC₅₀ (µM) |

|---|---|---|

| 2-amino-6-bromobenzothiazole | Urease | 28.4 |

| 6-p-tolylbenzo[d]thiazol-2-amine | Urease | 27.27 |

| Benzothiazole Sulfonamide Scaffold 1 | α-Amylase | 1.60 ± 0.20 |

Data represents findings from various studies on different benzothiazole derivatives.

Molecular Mechanism of Protease Inhibition (e.g., HIV-1 Peptidase, Cysteine Protease, USP7 Enzyme)

HIV-1 Peptidase Inhibition: Benzothiazole sulfonamides have been explored as potent inhibitors of the human immunodeficiency virus (HIV)-1 protease, an aspartyl protease essential for viral maturation. nih.gov The replacement of certain moieties in known protease inhibitors with a benzothiazole sulfonamide group has led to compounds with improved potency and antiviral activities. nih.gov These inhibitors are designed to interact with the active site of the HIV-1 protease, disrupting its function and thereby inhibiting viral replication. nih.gov

Cysteine Protease Inhibition: While specific studies on this compound are limited, the broader class of cysteine proteases is a known target for various inhibitors. mdpi.com These proteases utilize a cysteine residue as the catalytic nucleophile for peptide bond hydrolysis. mdpi.com Inhibition mechanisms can vary, but often involve covalent or non-covalent interactions with the active site cysteine. mdpi.com

USP7 Enzyme Inhibition: The ubiquitin-specific protease 7 (USP7) is a deubiquitinating enzyme that plays a role in various cellular processes, including cancer progression. While direct inhibition by this compound is not extensively documented, the development of inhibitors for such enzymes is an active area of research.

Cyclooxygenase (COX) Isoform Inhibition (e.g., COX-2 Selective Inhibition)

Cyclooxygenase (COX) enzymes, existing as COX-1 and COX-2 isoforms, are key to the biosynthesis of prostaglandins. researchgate.net While COX-1 is constitutive and has protective functions, COX-2 is inducible and plays a major role in inflammation. researchgate.net Selective inhibition of COX-2 is a desirable therapeutic strategy to reduce inflammation while minimizing gastrointestinal side effects associated with non-selective NSAIDs. nih.govbrieflands.com

Certain diarylheterocycles containing a sulfonamide or methylsulfone moiety have been identified as selective COX-2 inhibitors. nih.govresearchgate.net The structural features of these molecules allow them to fit into the larger active site of COX-2 compared to COX-1. nih.gov While specific data for this compound is not prominent, the benzothiazole scaffold has been incorporated into molecules designed as potential COX-2 inhibitors. nih.gov

In Vitro Cellular Target Interactions and Signaling Pathway Modulation

Molecular Mechanisms of Antiproliferative Activity in Cancer Cell Lines (e.g., Caspase Activation, VEGFR-2 Kinase Interaction)

Benzothiazole derivatives have demonstrated significant antiproliferative activity in various cancer cell lines, making them promising candidates for anticancer drug development. researchgate.netnih.govmdpi.comnih.gov

Caspase Activation and Apoptosis Induction: One of the key mechanisms underlying the antiproliferative effects of these compounds is the induction of apoptosis. nih.gov Studies have shown that certain N-1,3-benzothiazol-2-ylbenzamide derivatives can act as pro-apoptotic agents. researchgate.net Treatment of cancer cells with these compounds can lead to the activation of caspases, a family of cysteine proteases that are central executioners of apoptosis. nih.gov For example, some benzothiazole derivatives have been shown to increase the levels of caspase-3, a key effector caspase. nih.gov This activation can be accompanied by an increase in the pro-apoptotic protein Bax and a decrease in the anti-apoptotic protein Bcl-2. nih.gov

VEGFR-2 Kinase Interaction: Vascular endothelial growth factor receptor-2 (VEGFR-2) is a tyrosine kinase receptor that plays a crucial role in angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. nih.gov Inhibition of VEGFR-2 is a validated strategy in cancer therapy. nih.gov Novel benzo[g]quinazoline (B13665071) derivatives bearing a benzenesulfonamide (B165840) moiety have been designed and synthesized as VEGFR-2 inhibitors. nih.gov These compounds have shown excellent VEGFR-2 inhibitory activity with IC₅₀ values in the micromolar range. nih.gov Molecular docking studies suggest that these inhibitors bind to the ATP-binding site of the VEGFR-2 kinase domain, forming hydrogen bonds with key amino acid residues like Glu917, Cys919, and Asp1046. nih.govmdpi.com This interaction blocks the autophosphorylation of the receptor and subsequent downstream signaling pathways, leading to an anti-angiogenic effect. nih.gov

Table 3: Antiproliferative and VEGFR-2 Inhibitory Activity of Selected Benzothiazole Analogues

| Compound/Analog | Cancer Cell Line | Antiproliferative Activity (IC₅₀, µM) | VEGFR-2 Inhibition (IC₅₀, µM) |

|---|---|---|---|

| Benzo[g]quinazolin-benzenesulfonamide 9 | MCF-7 | - | 0.64 to 1.04 |

| Benzo[g]quinazolin-benzenesulfonamide 20 | MCF-7 | - | 0.64 to 1.04 |

| Benzo[g]quinazolin-benzenesulfonamide 22 | MCF-7 | - | 0.64 to 1.04 |

Data from a study on novel benzo[g]quinazoline derivatives bearing a benzenesulfonamide moiety.

Modulation of Neurotransmitter Systems at the Receptor Level

Historically, the 2-aminobenzothiazole scaffold has been a subject of interest in neuroscience. In the 1950s, various derivatives were investigated for their potential as central muscle relaxants. These early studies suggested that the mechanism of action for some of these compounds involved interference with glutamate (B1630785) neurotransmission. ijpsjournal.com More recent research into structurally related, but distinct, 2-aminothiazole (B372263) derivatives has identified them as high-affinity ligands for the metabotropic glutamate receptor subtype 5 (mGluR5). nih.gov These compounds, which feature a thiazole (B1198619) ring instead of a benzothiazole, demonstrated nanomolar potency in receptor binding assays. nih.gov However, specific in vitro studies detailing the direct interaction and modulation of neurotransmitter receptors by this compound are not extensively documented in current scientific literature.

Interference with Key Microbial Metabolic Pathways (e.g., Dihydropteroate (B1496061) Synthetase Inhibition)

The primary mechanism of antimicrobial action for sulfonamide-containing compounds is the inhibition of folate biosynthesis, a critical metabolic pathway in many microorganisms. wikipedia.orgnih.gov Sulfonamides act as competitive inhibitors of the enzyme dihydropteroate synthase (DHPS), which catalyzes the condensation of para-aminobenzoic acid (pABA) with 6-hydroxymethyl-7,8-dihydropterin (B3263101) pyrophosphate to form dihydropteroate. wikipedia.orgnih.gov By mimicking the natural substrate pABA, sulfonamides bind to the active site of DHPS, halting the production of dihydrofolate and, consequently, tetrahydrofolate. Tetrahydrofolate is an essential cofactor for the synthesis of nucleic acids (DNA and RNA), and its depletion leads to a bacteriostatic effect, inhibiting microbial growth and division. wikipedia.org

Studies on sulfonamide analogues of benzothiazole have supported this mechanism. Molecular docking simulations have shown that benzothiazole sulfonamide derivatives can effectively bind to the active site of the DHPS enzyme. nih.gov These in silico models suggest that the sulfonamide moiety is crucial for this interaction, positioning the molecule within the enzyme's catalytic pocket. nih.gov While direct enzymatic assays on this compound are not widely reported, its structural inclusion of the sulfonamide group strongly implies that its antimicrobial activity is, at least in part, attributable to the inhibition of the microbial dihydropteroate synthase pathway. wikipedia.orgnih.gov

Elucidation of Structure-Activity Relationships (SAR) for this compound Derivatives

The biological activity of 2-aminobenzothiazole sulfonamides is significantly influenced by the chemical nature and position of various substituents on the core structure.

Influence of Substituent Position and Electronic Properties on Bioactivity

Structure-activity relationship (SAR) studies on the broader class of 2-aminobenzothiazole derivatives have provided valuable insights into the determinants of their bioactivity. Modifications at the 6-position of the benzothiazole ring have been shown to be particularly impactful. nih.gov The introduction of a sulfonamide group at this position is a key feature for the antimicrobial properties discussed.

Further SAR explorations on related benzothiazole sulfonamides have demonstrated that the electronic properties of substituents on an appended phenyl ring (attached to the sulfonamide nitrogen) can modulate antibacterial efficacy. For instance, the presence of electron-withdrawing groups, such as chloro or nitro groups, at the para-position of this phenyl ring was found to enhance antibacterial activity. nih.gov

Regarding the N-substituent on the sulfonamide group, such as the butyl group in the title compound, the length and nature of the alkyl chain can influence properties like lipophilicity, which in turn affects cell membrane permeability and target engagement. Studies on related 2-alkylthio-6-aminobenzothiazoles have shown that the relationship between the alkyl chain length and inhibitory activity can be quasi-parabolic, indicating an optimal lipophilicity for biological effect. researchgate.net Alkylating sulfonamides can also modify their potency and bioavailability. nih.gov

Stereochemical Requirements for Enhanced Target Specificity

Currently, there is a lack of specific research in the available literature focusing on the stereochemical requirements of this compound and its derivatives. The core structure does not possess an inherent chiral center, and studies on chiral derivatives or the influence of stereoisomerism on target specificity have not been prominently reported.

In Vitro Antimicrobial Spectrum and Mechanism of Action

Inhibition of Bacterial Growth (Gram-positive and Gram-negative Strains)

Derivatives of 2-aminobenzothiazole are known to exhibit a broad spectrum of antimicrobial activity, with various analogues showing efficacy against both Gram-positive and Gram-negative bacteria. ijpsjournal.comresearchgate.netuokerbala.edu.iq The specific activity can be highly dependent on the substitution pattern of the molecule.

For example, certain N,N-disubstituted 2-aminobenzothiazoles have demonstrated potent activity against Staphylococcus aureus, including methicillin-resistant strains (MRSA), but were inactive against Gram-negative pathogens like Escherichia coli and Pseudomonas aeruginosa. nih.gov This lack of Gram-negative activity was attributed to the compounds being substrates for bacterial efflux pumps. nih.gov Conversely, other sulfonamide analogues of benzothiazole have shown potent activity against P. aeruginosa, S. aureus, and E. coli. nih.gov

While comprehensive MIC data for this compound against a wide panel of bacteria is limited, the available research on closely related compounds allows for an illustrative summary of the potential antimicrobial spectrum. The table below presents representative MIC values for analogous benzothiazole sulfonamide derivatives against various bacterial strains, as reported in the literature.

Table 1: Representative In Vitro Antimicrobial Activity of Benzothiazole Sulfonamide Analogues

| Bacterial Strain | Type | Analogue/Derivative | MIC (µg/mL) | Reference |

|---|---|---|---|---|

| Staphylococcus aureus | Gram-positive | Sulfonamide analogue 66c | 3.1 - 6.2 | nih.gov |

| Staphylococcus epidermidis | Gram-positive | Amide derivative MZ2 | Moderate Activity* | researchgate.net |

| Bacillus subtilis | Gram-positive | Pyrazole-thiazole hybrid 63a | 1.9 | nih.gov |

| Escherichia coli | Gram-negative | Sulfonamide analogue 66c | 3.1 - 6.2 | nih.gov |

| Pseudomonas aeruginosa | Gram-negative | Sulfonamide analogue 66c | 3.1 - 6.2 | nih.gov |

| Klebsiella pneumoniae | Gram-negative | Amide derivative MZ1 | Moderate Activity* | researchgate.net |

Note: Specific MIC values were not provided in the source; activity was described as "moderate" at a concentration of 250 µg/mL.

This data highlights the potential of the 2-aminobenzothiazole sulfonamide scaffold as a source of effective antimicrobial agents against a range of clinically relevant pathogens.

Antifungal Activity Profiles Against Specific Fungal Strains

Derivatives of 2-aminobenzothiazole have demonstrated notable in vitro antifungal activity against a range of fungal pathogens. The core structure is amenable to substitutions that can significantly modulate this activity. Studies on various analogues have provided insights into the structural requirements for potent antifungal action.

For instance, a series of N-acyl and acylthiourea derivatives of substituted 2-amino-1,3-benzothiazole were synthesized and evaluated for their antifungal effects against plant pathogenic fungi. researchgate.net The results indicated that specific substitutions on the benzothiazole ring and the acyl group were beneficial to the antifungal activity. researchgate.net One of the active compounds was found to inhibit the growth of Botrytis cinerea by increasing the permeability of the cell membrane, leading to the destruction of the mycelial structure. researchgate.net

Another study on copper surfactants with substituted 2-amino-6-methyl benzothiazole showed that the resulting complexes exhibited greater antifungal activity against Alternaria alternata than the parent compounds alone, suggesting that chelation can enhance the antifungal potency of this class of molecules. openpharmaceuticalsciencesjournal.com

The following table summarizes the in vitro antifungal activity of selected 2-aminobenzothiazole analogues against various fungal strains.

| Compound/Analogue | Fungal Strain | Activity (MIC/IC50/Inhibition %) | Reference |

| N-acyl 2-amino-1,3-benzothiazole derivative (A12) | Valsa mali | Most active in series | researchgate.net |

| Acylthiourea 2-amino-1,3-benzothiazole derivative (B9) | Valsa mali | Most active in series | researchgate.net |

| Acylthiourea 2-amino-1,3-benzothiazole derivative (B9) | Botrytis cinerea | Most active in series | researchgate.net |

| Acylthiourea 2-amino-1,3-benzothiazole derivative (B10) | Botrytis cinerea | Most active in series | researchgate.net |

| Copper surfactant with 2-amino-6-methyl benzothiazole | Alternaria alternata | Higher activity than pure soap and ligand | openpharmaceuticalsciencesjournal.com |

| 2-(1H-Pyrrol-2-Yl)benzothiazole-6-Sulfonamide | Dermatophytes | Evaluated at 100 µg/mL | kuleuven.be |

| 2-(Furan-2-Yl)benzothiazole-6-Sulfonamide | Dermatophytes | Evaluated at 100 µg/mL | kuleuven.be |

| 2-(Thiophen-2-Yl)benzothiazole-6-Sulfonamide | Dermatophytes | Evaluated at 100 µg/mL | kuleuven.be |

Analysis of Bacterial Efflux Pump Substrate Activity

Bacterial efflux pumps are a significant mechanism of antimicrobial resistance, actively transporting antibiotics out of the bacterial cell. nih.govmdpi.com Small molecules that are substrates of these pumps may be rendered ineffective as antibacterial agents. nih.gov Conversely, molecules that inhibit these pumps can restore the efficacy of existing antibiotics. nih.gov

Currently, there is a lack of specific published research investigating whether this compound or its close analogues act as substrates for bacterial efflux pumps. The role of this specific chemical compound in the context of bacterial efflux pump activity remains an area for future investigation. General studies on efflux pump inhibitors have identified various chemical scaffolds, including flavonoids and other small molecules, that can modulate the activity of pumps like the NorA pump in Staphylococcus aureus and RND pumps in Gram-negative bacteria. mdpi.com

Antitubercular Mechanistic Studies (e.g., DprE1 Inhibition)

Decaprenylphosphoryl-β-D-ribose 2'-epimerase (DprE1) is a crucial enzyme in the biosynthesis of the mycobacterial cell wall, making it a key target for antitubercular drug development. Several classes of compounds, including benzothiazole derivatives, have been investigated as DprE1 inhibitors.

While direct studies on this compound are not available, research on related benzothiazole-containing compounds provides insights into potential mechanisms. For instance, certain benzothiazole-bearing compounds have been identified as potential noncovalent inhibitors of DprE1.

It is important to note that many potent DprE1 inhibitors, such as the benzothiazinones (BTZs), act as irreversible covalent inhibitors. The mechanism of action for these compounds often involves the presence of a nitro group, which is crucial for the covalent modification of a cysteine residue in the active site of DprE1. Noncovalent inhibitors, on the other hand, interact with the enzyme through non-permanent bonds. The potential of this compound and its analogues as DprE1 inhibitors would likely depend on their ability to interact with the active site of the enzyme, either covalently or noncovalently.

In Vitro Antioxidant Activity and Free Radical Scavenging Mechanisms

A series of 2-aminothiazole sulfonamide derivatives, which are structural analogues of this compound, have been synthesized and evaluated for their antioxidant properties. nih.gov The antioxidant activity was assessed using the 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) free radical scavenging assay and a superoxide (B77818) dismutase (SOD) mimic activity assay. nih.govresearchgate.net

The DPPH assay measures the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it. The SOD mimic assay evaluates the compound's ability to scavenge superoxide anion radicals. The results of these assays for a selection of 2-aminothiazole sulfonamide derivatives are presented in the table below. nih.gov

| Compound | % DPPH Scavenging (at 300 µg/mL) | % SOD Mimic Activity (at 300 µg/mL) | Reference |

| Compound 8 (p-Cl) | 90.09% | 99.02% | nih.gov |

| Compound 10 (m-NO2) | 70.29% | 92.05% | nih.gov |

| Compound 12 (2,3,5,6-tetraCH3) | 41.97% | 69.31% | nih.gov |

| Compound 6 (p-NO2) | 33.96% | 64.14% | nih.gov |

| Compound 5 (p-OCH3) | 33.33% | Not reported in top five | nih.gov |

These findings suggest that the 2-aminothiazole sulfonamide scaffold possesses significant antioxidant potential, with the nature and position of substituents on the benzene (B151609) ring playing a crucial role in modulating this activity. nih.gov The high free radical scavenging activity of these compounds indicates their potential to counteract oxidative stress. Further studies have also highlighted the free radical scavenging and antioxidant potential of other benzothiazole derivatives. nih.govresearchgate.net

Molecular-Level Insights into Antiviral Activity (e.g., HSV-1)

Benzothiazole derivatives have been investigated for their antiviral properties against a range of viruses, including Herpes Simplex Virus Type 1 (HSV-1). nih.gov While specific data for this compound is not available, studies on related compounds provide insights into their potential mechanisms of action.

One study on novel benzothiazole-bearing N-sulfonamide 2-pyridone derivatives demonstrated antiviral activity against HSV-1. semanticscholar.orgacs.org The mechanism of action for the most potent of these compounds against HSV-1 was suggested to involve the inhibition of the USP7 enzyme. semanticscholar.org

Another study identified a compound, PHA767491, as a potent inhibitor of HSV proliferation. nih.gov This compound was found to inhibit HSV infection after the virus had entered the host cell and reduced the expression of viral genes necessary for DNA synthesis. nih.gov Specifically, it inhibited the expression of immediate-early genes of both HSV-1 and HSV-2. nih.gov

The antiviral activity of selected benzothiazole analogues against HSV-1 is summarized in the table below.

| Compound/Analogue | Virus | Activity (IC50 / % Viral Reduction) | Reference |

| Benzothiazole-bearing N-sulfonamide 2-pyridone (7e) | HSV-1 | 70% viral reduction | acs.org |

| Benzothiazole-bearing N-sulfonamide 2-pyridone (13a) | HSV-1 | 70% viral reduction | acs.org |

| Benzothiazole-bearing N-sulfonamide 2-pyridone (7f) | HSV-1 | 63.3% viral reduction | acs.org |

| PHA767491 | HSV-1 | IC50: 1.86 µM | nih.gov |

These studies indicate that the benzothiazole scaffold is a promising starting point for the development of novel antiviral agents targeting HSV-1, potentially through mechanisms such as enzyme inhibition and interference with viral gene expression. nih.govsemanticscholar.orgacs.orgnih.govmdpi.com

Biochemical and Molecular Basis of Antileishmanial and Anthelmintic Activities

Analogues of this compound, specifically 2-aminobenzothiazole derivatives, have been evaluated for their in vitro activity against Leishmania species and various helminths.

In the context of antileishmanial activity, a study of (1,3-benzothiazol-2-yl) amino-9-(10H)-acridinone derivatives revealed selective activity against the amastigote stage of the parasite. nih.gov The study suggested that the addition of a benzothiazole group to the parent acridinone (B8587238) ring could enhance antileishmanial properties. nih.gov Specifically, the presence of a 6-amino-benzothiazole or a 6-nitro-benzothiazole group was found to be important for anti-amastigote activity. nih.gov

Regarding anthelmintic activity, a series of 2-amino-substituted benzothiazoles were synthesized and examined for their effects on earthworms. researchgate.net The results demonstrated that these compounds possess anthelmintic properties. researchgate.net The mechanism of action for many anthelmintic drugs involves interference with the parasite's neuromuscular coordination, leading to paralysis and subsequent expulsion from the host. While the specific molecular targets for these 2-aminobenzothiazole derivatives were not elucidated in the cited study, this is a common mode of action for this class of therapeutic agents.

The following table summarizes the in vitro antileishmanial and anthelmintic activities of selected 2-aminobenzothiazole analogues.

| Compound/Analogue | Target Organism | Activity | Reference |

| 1-(6-amino-benzothiazol-2-ylamino)-10H-acridin-9-one | Leishmania (amastigotes) | Selective activity | nih.gov |

| 4-(6-nitro-benzothiazol-2-ylamino)-10H-acridin-9-one | Leishmania (amastigotes) | Selective activity | nih.gov |

| 2-Amino-substituted benzothiazoles | Earthworms | Anthelmintic activity observed | researchgate.net |

These findings highlight the potential of the 2-aminobenzothiazole scaffold as a basis for the development of new antileishmanial and anthelmintic agents. Further research is needed to elucidate the specific biochemical and molecular targets of these compounds in the respective parasites.

Future Research Trajectories and Unexplored Frontiers for 2 Amino N Butyl 1,3 Benzothiazole 6 Sulfonamide Research

Design and Synthesis of Multi-Target Directed Ligands Based on the 2-amino-N-butyl-1,3-benzothiazole-6-sulfonamide Scaffold

The development of multi-target directed ligands (MTDLs) represents a paradigm shift in drug discovery, moving away from the "one-target, one-molecule" approach to compounds that can modulate multiple biological targets implicated in a complex disease. The this compound scaffold is a promising starting point for designing such MTDLs. nih.govresearchgate.net

The benzothiazole (B30560) nucleus is a privileged scaffold in medicinal chemistry, known to interact with a variety of biological targets. crimsonpublishers.com By strategically modifying the 2-amino and N-butyl-sulfonamide moieties, it is possible to design ligands that can simultaneously interact with different enzymes or receptors. For instance, derivatives of the 2-aminobenzothiazole (B30445) core have been explored as inhibitors of enzymes such as carbonic anhydrases (CAs), which are implicated in various pathological conditions. nih.govresearchgate.net

Future research could focus on designing hybrid molecules that combine the this compound scaffold with other pharmacophores known to interact with targets relevant to multifactorial diseases like cancer or neurodegenerative disorders. nih.gov For example, incorporating moieties that target kinases, such as PI3K/AKT/mTOR, or cholinesterases could lead to novel MTDLs with enhanced therapeutic efficacy. nih.govresearchgate.net The design of these MTDLs can be guided by computational modeling to predict the binding affinity and selectivity of the designed compounds for their respective targets.

Exploration of Novel Synthetic Pathways for Accessing Chemically Diverse Derivatives

The exploration of novel synthetic pathways is crucial for generating a library of chemically diverse derivatives of this compound. This diversity is essential for establishing robust structure-activity relationships (SAR) and for optimizing the pharmacokinetic and pharmacodynamic properties of lead compounds.

Several synthetic strategies have been developed for the synthesis of 2-substituted benzothiazoles, often starting from 2-aminothiophenol (B119425) and reacting it with various electrophiles. mdpi.comnih.gov These established methods can be adapted and optimized for the synthesis of a wide range of analogs of the target compound. For instance, variations in the alkyl chain of the N-butyl group or substitutions on the benzothiazole ring can be systematically explored.

Furthermore, modern synthetic methodologies, such as microwave-assisted synthesis and flow chemistry, can be employed to accelerate the synthesis of new derivatives. mdpi.com The development of efficient and scalable synthetic routes will be critical for the future development of any promising drug candidates based on this scaffold. A key area of exploration will be the functionalization of the 2-amino group and the aromatic ring of the benzothiazole nucleus to introduce a variety of substituents that can modulate the biological activity and physicochemical properties of the resulting molecules. nih.govijpsjournal.com

Advanced Computational Modeling and Artificial Intelligence for Predictive Bioactivity and Target Identification

Molecular docking studies can be employed to predict the binding modes of the compound and its derivatives within the active sites of various enzymes and receptors. researchgate.netresearchgate.net This information can provide valuable insights into the molecular basis of their biological activity and guide the rational design of more potent and selective inhibitors. For example, docking studies have been used to understand the interactions of benzothiazole-6-sulfonamides with different isoforms of carbonic anhydrase. nih.govresearchgate.net

Machine learning algorithms can be trained on large datasets of chemical structures and their corresponding biological activities to develop predictive models for bioactivity. ijcrt.orgplos.org These models can then be used to virtually screen large libraries of virtual compounds based on the this compound scaffold, prioritizing the most promising candidates for synthesis and experimental testing. AI can also be leveraged to identify potential new molecular targets for this class of compounds by analyzing large-scale biological data.

In-depth Characterization of Undiscovered Molecular Targets and Binding Partners

While the 2-aminobenzothiazole-6-sulfonamide scaffold has been associated with certain biological targets, a comprehensive understanding of all its molecular interactions is likely incomplete. A crucial future research direction is the in-depth characterization of both known and undiscovered molecular targets and binding partners of this compound.

Derivatives of 2-aminobenzothiazole have been shown to target a range of proteins, including kinases, transcription factors like STAT3, and enzymes involved in various metabolic pathways. nih.govnih.govresearchgate.net For instance, certain benzothiazole derivatives have been identified as potent inhibitors of the STAT3 signaling pathway, which is a key target in cancer therapy. nih.gov

Future studies should employ a combination of experimental and computational approaches to identify and validate novel targets. Techniques such as chemical proteomics, affinity chromatography, and thermal shift assays can be used to pull down and identify binding partners from cell lysates. Once potential targets are identified, further biophysical and biochemical assays will be necessary to characterize the binding affinity and functional consequences of these interactions. A related compound, 2-amino-1,3-benzothiazole-6-carboxamide, has been found to bind to a specific RNA mismatch motif, suggesting that RNA could also be a potential target class for sulfonamide derivatives. nih.gov

Integration of Chemoinformatics and High-Throughput Screening for Rational Compound Discovery

The integration of chemoinformatics and high-throughput screening (HTS) offers a powerful strategy for the rational discovery of novel bioactive compounds based on the this compound scaffold. Chemoinformatics tools can be used to design and manage large libraries of virtual compounds with diverse chemical properties. excli.de

Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate the structural features of the synthesized derivatives with their biological activities. These models can then be used to predict the activity of new, unsynthesized compounds, thereby guiding the selection of the most promising candidates for synthesis. excli.de

Q & A

Q. What high-throughput screening (HTS) methodologies expedite discovery of novel applications?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.